N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide
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Overview
Description
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide: is a chemical compound characterized by its unique structure, which includes a pyrrolidinyl ring, a methoxy group, and a nicotinamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to targetSerine/threonine-protein kinase Chk1 . This protein plays a crucial role in DNA damage response and cell cycle regulation .
Mode of Action
This could lead to changes in cellular processes, such as cell cycle progression or DNA repair mechanisms .
Biochemical Pathways
Given its potential target, it may influence pathways related tocell cycle regulation and DNA damage response .
Pharmacokinetics
Similar compounds have shown variable absorption, distribution, metabolism, and excretion profiles . These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body.
Result of Action
If it indeed targets serine/threonine-protein kinase chk1, it could potentially influence cell cycle progression and dna repair mechanisms, leading to changes in cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired intermediates. The final step usually involves the coupling of the pyrrolidinyl intermediate with nicotinamide under controlled conditions to ensure the formation of the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its purest form.
Chemical Reactions Analysis
Types of Reactions: N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate the binding affinity and specificity of various receptors and enzymes.
Medicine: The potential medicinal applications of this compound include its use as a therapeutic agent. Its ability to interact with specific molecular targets may make it useful in the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
Nicotinamide derivatives: Other nicotinamide derivatives with different substituents on the pyrrolidinyl ring.
Pyrrolidinyl compounds: Compounds containing pyrrolidinyl rings with various functional groups.
Uniqueness: N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-16-8-10-20(12-16)15-6-4-14(5-7-15)19-17(21)13-3-2-9-18-11-13/h2-7,9,11,16H,8,10,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGIMDPFBDIIKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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